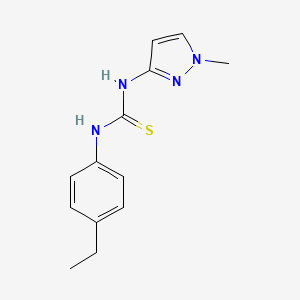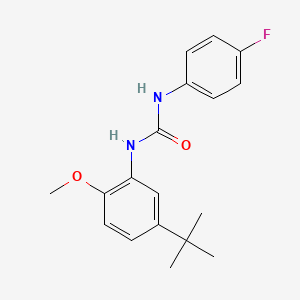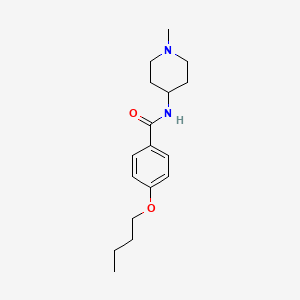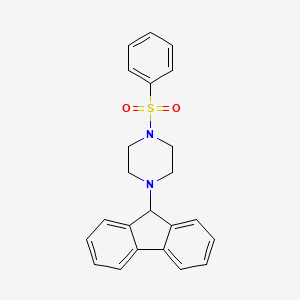
N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
説明
N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, neuroprotection, and modulation of the immune response. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, including further studies on its mechanism of action, its potential applications in cancer research, neuroscience, and immunology, and the development of new N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea for various applications. Overall, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a promising compound with a wide range of potential applications in scientific research.
科学的研究の応用
N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. In neuroscience, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases. In immunology, N-(4-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to modulate the immune response, making it a potential candidate for the development of new immunotherapies.
特性
IUPAC Name |
1-(4-ethylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-10-4-6-11(7-5-10)14-13(18)15-12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPSMGARCNJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)


![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B4846101.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)

![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4846137.png)
![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![2-[(2-thienylmethyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4846165.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)